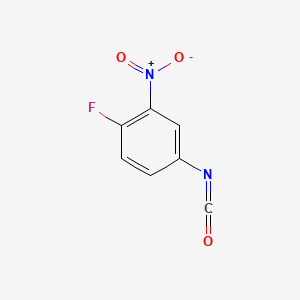

4-Fluoro-3-nitrophenyl isocyanate

概要

説明

4-Fluoro-3-nitrophenyl isocyanate is an organic compound with the molecular formula C7H3FN2O3 and a molecular weight of 182.11 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

4-Fluoro-3-nitrophenyl isocyanate can be synthesized through several methods. One common route involves the reaction of 4-fluoro-3-nitroaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Fluoro-3-nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment.

化学反応の分析

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic addition with amines, alcohols, and thiols to form ureas, urethanes, and thiourethanes, respectively.

Reaction with Amines

Primary and secondary amines react with 4-fluoro-3-nitrophenyl isocyanate to form substituted ureas. For example:

-

Example : Reaction with benzylamine in dichloromethane (DCM) at 0–25°C yields N-(4-fluoro-3-nitrophenyl)-N’-benzylurea .

-

Kinetics : The electron-withdrawing nitro group accelerates the reaction by increasing the electrophilicity of the isocyanate carbon .

Reaction with Alcohols

Alcohols react with the isocyanate group to form urethanes (carbamates). Methanol or ethanol in anhydrous DCM with catalytic triethylamine (TEA) typically drives this reaction to completion at room temperature .

Reaction with Water

Hydrolysis of the isocyanate group produces unstable carbamic acid, which decomposes to 4-fluoro-3-nitroaniline and carbon dioxide :

This reaction is slow under neutral conditions but accelerates in acidic or basic media .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine without affecting the isocyanate group under controlled conditions:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol at 25°C yields 3-amino-4-fluorophenyl isocyanate .

-

Chemical Reduction : Tin(II) chloride in hydrochloric acid selectively reduces the nitro group to an amine .

Cycloaddition Reactions

The isocyanate group participates in [2+2] cycloadditions with electron-rich alkenes or alkynes. For instance, reaction with ethylene under UV light forms a bicyclic β-lactam derivative .

Substitution Reactions

The fluorine atom at the 4-position can undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., methoxide or amines):

-

Example : Reaction with sodium methoxide in DMF at 80°C replaces fluorine with a methoxy group, yielding 3-nitro-4-methoxyphenyl isocyanate .

Polymerization

This compound undergoes step-growth polymerization with diols or diamines to form polyurethanes or polyureas. These polymers exhibit enhanced thermal stability due to the nitro group’s electron-withdrawing effects .

Table 2: Inhibitory Activity of Urea Derivatives

| Compound | IC₅₀ (mM) | Target |

|---|---|---|

| 18 | 2.16 | GLUT5 Transporter |

| 20 | 2.35 | GLUT5 Transporter |

| 21 | 5.04 | GLUT5 Transporter |

Influence of Substituents

科学的研究の応用

Organic Synthesis

4-Fluoro-3-nitrophenyl isocyanate serves as a valuable building block in organic synthesis. It is used to prepare various heterocyclic compounds and functionalized ureas, which are essential in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Addition: Reacts with alcohols to form urethanes and with amines to yield substituted ureas.

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Addition | Alcohol | Urethanes |

| Addition | Amine | Substituted Ureas |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential in synthesizing enzyme inhibitors and other bioactive molecules. For instance, derivatives of this compound have shown promising activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer immune evasion.

Case Study:

A study demonstrated that para-substituted phenyl urea derivatives exhibited significant IDO1 inhibitory activity, making them potential candidates for cancer therapy .

Material Science

The compound is utilized in developing advanced materials, including polymers with enhanced properties due to the incorporation of fluorine atoms. The introduction of fluorine can significantly alter the chemical and physical properties of materials, enhancing their stability and reactivity.

Applications:

- Production of fluorinated polymers with improved thermal stability.

- Development of coatings that exhibit better chemical resistance.

作用機序

The mechanism of action of 4-fluoro-3-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic groups such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are important in various chemical and biological processes .

類似化合物との比較

Similar Compounds

4-Fluoro-3-nitroaniline: A precursor in the synthesis of 4-fluoro-3-nitrophenyl isocyanate.

4-Nitrophenyl isocyanate: Lacks the fluorine atom present in this compound.

3-Fluoro-4-nitrophenyl isocyanate: Similar structure but with different positioning of the fluorine and nitro groups.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which can influence its reactivity and the properties of the products formed from its reactions. The fluorine atom can enhance the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles .

生物活性

4-Fluoro-3-nitrophenyl isocyanate (CAS 65303-82-4) is a compound of significant interest in chemical biology and medicinal chemistry due to its electrophilic nature and potential interactions with biological nucleophiles. Its unique structure, featuring both a fluorine atom and a nitro group on the phenyl ring, enhances its reactivity compared to other isocyanates, making it a valuable tool for probing biological systems.

- Molecular Formula: C₇H₃FN₂O₃

- Molecular Weight: 182.11 g/mol

- Structure: The compound contains an isocyanate functional group (-N=C=O), which is highly reactive with nucleophiles such as amines, alcohols, and thiols. The presence of the nitro group increases the electrophilicity of the isocyanate, facilitating nucleophilic substitution reactions .

Reactivity with Biological Nucleophiles

The primary biological activity of this compound arises from its ability to form covalent bonds with nucleophilic sites in proteins, particularly amino acids. This reactivity can lead to modifications in protein function and stability. Studies have shown that this compound can react with amino acids such as cysteine and lysine, impacting enzyme activity and potentially leading to altered cellular responses .

Table 1: Reactivity of this compound with Biological Nucleophiles

| Nucleophile | Reaction Type | Product Type |

|---|---|---|

| Cysteine | Nucleophilic Addition | Thioether |

| Lysine | Nucleophilic Addition | Urea |

| Alcohols | Nucleophilic Addition | Carbamate |

Therapeutic Applications

Research has indicated potential therapeutic applications for this compound in drug development. Its ability to modify proteins suggests utility in creating targeted therapies that can selectively alter protein function in disease states. For instance, studies involving similar compounds have shown promise in targeting specific enzymes related to cancer metabolism .

Case Study 1: Protein Modification

A study investigated the effects of this compound on a model enzyme involved in metabolic pathways. The compound was found to significantly inhibit enzyme activity by modifying key active site residues, demonstrating its potential as an inhibitor in metabolic diseases .

Case Study 2: Antimicrobial Activity

Another research effort explored the use of derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this isocyanate showed varying degrees of inhibitory activity against crucial enzymes in the methyl-d-erythritol phosphate (MEP) pathway, which is absent in human cells, thus minimizing off-target effects .

特性

IUPAC Name |

1-fluoro-4-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHOHFPMTUPOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215651 | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65303-82-4 | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065303824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。